molecular formula C27H30N4O4S B11212888 7-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

7-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B11212888
M. Wt: 506.6 g/mol
InChI Key: UYEQRVQOSNKORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-[(4-{[1,4’-bipiperidine]-1’-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is a complex organic molecule featuring a quinazolinone core, a bipiperidine moiety, and a dioxolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-[(4-{[1,4’-bipiperidine]-1’-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” typically involves multi-step organic synthesis. The process begins with the preparation of the quinazolinone core, followed by the introduction of the bipiperidine moiety and the dioxolo ring. Key steps include:

    Formation of the Quinazolinone Core: This involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.

    Introduction of the Bipiperidine Moiety: This step involves the coupling of the quinazolinone core with a bipiperidine derivative using a coupling reagent such as EDCI or DCC.

    Formation of the Dioxolo Ring: The final step involves the cyclization of the intermediate with a suitable diol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

The compound “7-[(4-{[1,4’-bipiperidine]-1’-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new drugs, particularly in the fields of oncology and neurology.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving the quinazolinone and bipiperidine moieties.

    Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.

Mechanism of Action

The mechanism of action of “7-[(4-{[1,4’-bipiperidine]-1’-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone and bipiperidine moieties. These interactions may modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The compound “7-[(4-{[1,4’-bipiperidine]-1’-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is unique due to its combination of a quinazolinone core, a bipiperidine moiety, and a dioxolo ring. This unique structure may confer specific biological activities and properties not found in other similar compounds.

Properties

Molecular Formula

C27H30N4O4S

Molecular Weight

506.6 g/mol

IUPAC Name

7-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C27H30N4O4S/c32-25(30-12-8-20(9-13-30)29-10-2-1-3-11-29)19-6-4-18(5-7-19)16-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h4-7,14-15,20H,1-3,8-13,16-17H2,(H,28,36)

InChI Key

UYEQRVQOSNKORX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.